

Spectroscopic Profile of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-oxo-2H-pyran-5-carbonitrile

Cat. No.: B136711

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-oxo-2H-pyran-5-carbonitrile**, also known as 5-cyano-2-pyrone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It summarizes predicted and analogous spectroscopic data and outlines detailed experimental protocols for acquiring such data.

Introduction

2-oxo-2H-pyran-5-carbonitrile ($C_6H_3NO_2$) is a heterocyclic compound featuring a pyran-2-one ring substituted with a nitrile group. Its characterization relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity. While specific experimental spectra for this compound are not readily available in public databases, this guide presents predicted data based on the analysis of its functional groups and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-oxo-2H-pyran-5-carbonitrile**. These predictions are based on standard chemical shift and absorption frequency tables, as well as by analogy to structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 6.5 - 6.7	Doublet	1H	H-3
~ 7.8 - 8.0	Doublet of Doublets	1H	H-4
~ 8.5 - 8.7	Doublet	1H	H-6

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 105 - 110	C-3
~ 115 - 118	-C≡N
~ 120 - 125	C-5
~ 145 - 150	C-4
~ 155 - 160	C-6
~ 160 - 165	C-2 (C=O)

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group
~ 3100 - 3000	C-H stretch (aromatic/vinylic)
~ 2240 - 2220	-C≡N stretch (nitrile)
~ 1750 - 1720	C=O stretch (α,β -unsaturated lactone)
~ 1650 - 1600	C=C stretch
~ 1200 - 1000	C-O stretch (ester)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
121.02	$[M]^+$ (Molecular Ion)
93.02	$[M - CO]^+$
65.02	$[M - CO - CO]^+$ or $[M - 2CO]^+$

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2-oxo-2H-pyran-5-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-oxo-2H-pyran-5-carbonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
 - Acquire a 1H NMR spectrum, typically at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Acquire a proton-decoupled ^{13}C NMR spectrum, typically at a frequency of 100 MHz or higher. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

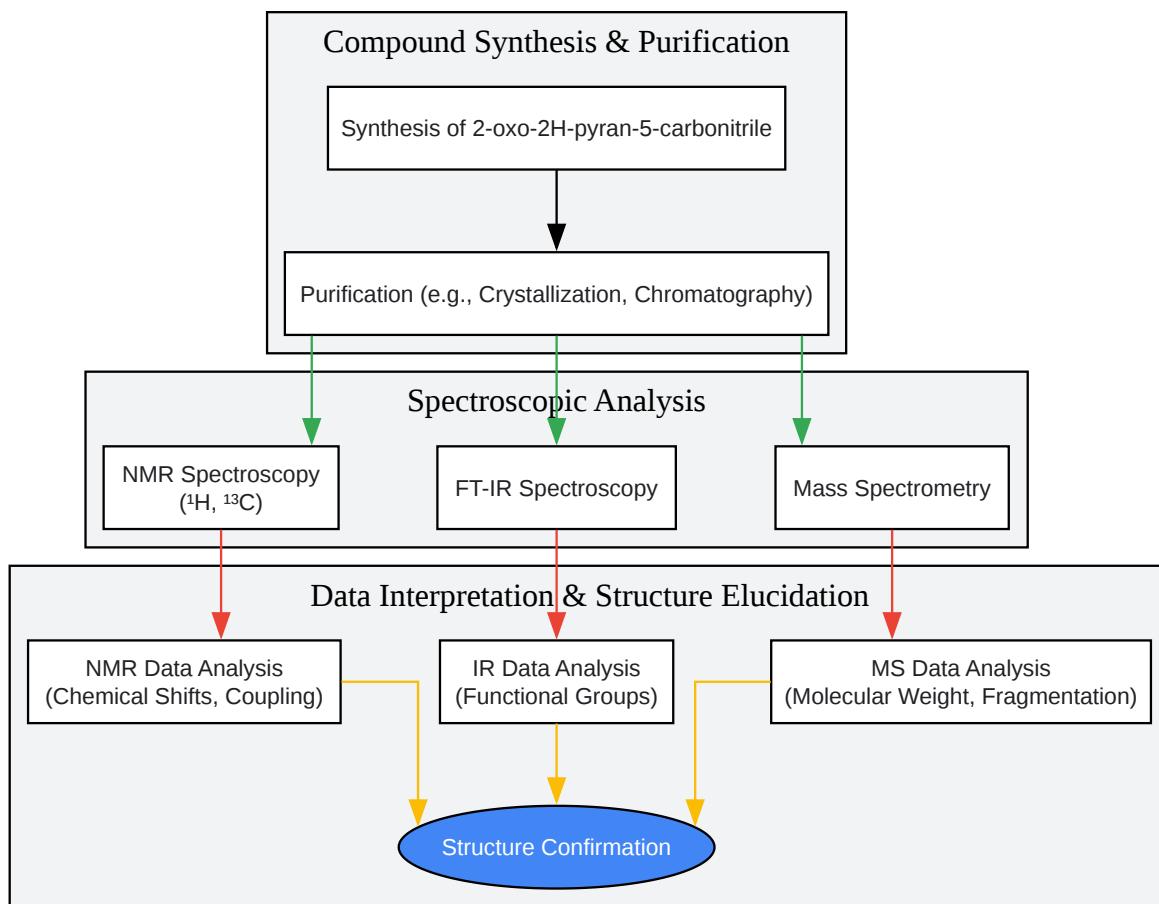
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of **2-oxo-2H-pyran-5-carbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Background Spectrum: Run a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Procedure (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their relative abundance.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2-oxo-2H-pyran-5-carbonitrile**. Researchers are encouraged to acquire experimental data to validate and expand upon the predictions presented herein.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136711#2-oxo-2h-pyran-5-carbonitrile-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b136711#2-oxo-2h-pyran-5-carbonitrile-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com